molecular formula C7H6N2O3S2 B8424929 2-Sulfamoylthieno[3,2-c]pyridin-4(5H)-one

2-Sulfamoylthieno[3,2-c]pyridin-4(5H)-one

Cat. No.: B8424929
M. Wt: 230.3 g/mol
InChI Key: NQCCVKMWAUDJGT-UHFFFAOYSA-N
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Description

2-Sulfamoylthieno[3,2-c]pyridin-4(5H)-one is a useful research compound. Its molecular formula is C7H6N2O3S2 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6N2O3S2

Molecular Weight

230.3 g/mol

IUPAC Name

4-oxo-5H-thieno[3,2-c]pyridine-2-sulfonamide

InChI

InChI=1S/C7H6N2O3S2/c8-14(11,12)6-3-4-5(13-6)1-2-9-7(4)10/h1-3H,(H,9,10)(H2,8,11,12)

InChI Key

NQCCVKMWAUDJGT-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1SC(=C2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of thieno[3,2-c]pyridin-4(5H)-one (1.51 g, 10 mmol) in distilled tetrahydrofuran (20 ml), cooled to -70° C. and under a nitrogen atmosphere, was added dropwise 0.7 M lithium diisopropylamide in THF (36 ml, 25 mmol). After one hour, sulfur dioxide gas was bubbled over the surface of this suspension and the reaction was allowed to gradually warm to room temperature. The mixture was diluted with diethyl ether and the precipitated lithium sulfinate intermediate was collected (3.6 g). This salt was dissolved in water (25 ml) and sodium acetate trihydrate (5.4 g, 66 mmol) and hydroxylamine-O-sulfonic acid (2.5 g, 22 mmol) were added. After stirring for 16 hours, the precipitated product was collected by filtration. The product was purified by recrystallization from hot dimethyl sulfoxide by dilution with ethanol to give 1.35 g (59% yield); m.p. 300°-301° C.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-sulfamoyl-4-chlorothieno[3,2-c]pyridine (0.87 g, 3.5 mmol) in 10 N sodium hydroxide (1.8 ml) diluted with water (7 ml) was heated at 100° C. for 5-10 hours. After cooling the reaction and acidification with concentrated hydrochloric acid, the precipitated product was collected by filtration. Recrystallization from hot dimethyl sulfoxide by dilution with ethanol gives 0.53 g (66% yield) of product; m.p. 299°-301° C.
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

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